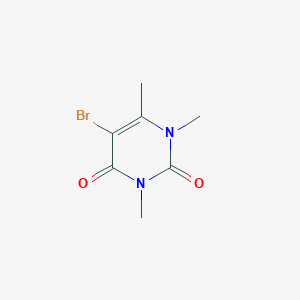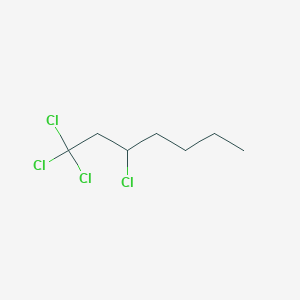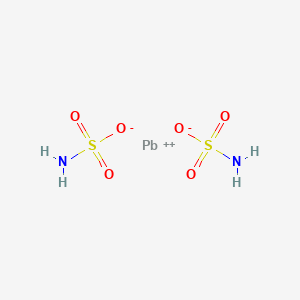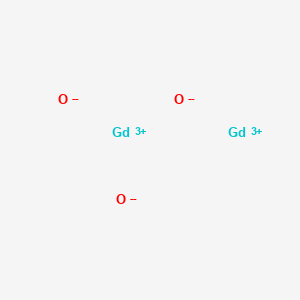
5-Bromo-1,3,6-triméthyluracile
Vue d'ensemble
Description
5-Bromo-1,3,6-trimethyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of the bromine atom at the 5-position and the methyl groups at the 1, 3, and 6 positions confer unique chemical properties to this molecule, making it a valuable intermediate in various chemical reactions.
Applications De Recherche Scientifique
5-Bromo-1,3,6-trimethyluracil has several scientific research applications, including:
Mécanisme D'action
Target of Action
Halogenated uracils, a group to which this compound belongs, are known to be important components in drug design . They are formed in the human body in various inflammations , suggesting they may interact with inflammation-related targets.
Mode of Action
A study has shown that treatment of 5-bromo-1,3,6-trimethyluracil with h2so4 (5%) in the presence of an excess of ki at 80°c for 5 h produced 1,3,6-trimethyluracil . The reaction mechanism probably involved initial protonation of C-5 and formation of a carbonium ion on C-6 followed by cleavage of a halo cation X by I– to release I2 (X = I) or IBr (X = Br) .
Action Environment
The action, efficacy, and stability of 5-Bromo-1,3,6-trimethyluracil can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical agents. For instance, the compound’s reactivity was demonstrated in a reaction with H2SO4 and KI at 80°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,6-trimethyluracil typically involves the bromination of 1,3,6-trimethyluracil. One common method is the treatment of 1,3,6-trimethyluracil with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this procedure, 1,3,6-trimethyluracil is dissolved in a solvent such as chloroform, and NBS is added. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1,3,6-trimethyluracil can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3,6-trimethyluracil undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as iodide or hydroxide ions.
Oxidation Reactions: The compound can be oxidized using agents such as ozone or potassium permanganate.
Reduction Reactions: Reduction of 5-Bromo-1,3,6-trimethyluracil can be achieved using reducing agents like sodium borohydride, resulting in the formation of 5-hydroxy-1,3,6-trimethyluracil.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
Substitution: Potassium iodide in methanol.
Oxidation: Ozone or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Substitution: 5-Iodo-1,3,6-trimethyluracil.
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: 5-Hydroxy-1,3,6-trimethyluracil.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-1,3,6-trimethyluracil: Similar in structure but with an iodine atom instead of bromine. It exhibits different reactivity and biological activity.
5-Chloro-1,3,6-trimethyluracil: Contains a chlorine atom at the 5-position.
6-Methyluracil: Lacks the halogen atom and has different chemical properties and biological activity.
Uniqueness
5-Bromo-1,3,6-trimethyluracil is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom’s size and electronegativity make it a versatile intermediate in various chemical reactions, and its incorporation into nucleic acids can significantly alter their properties .
Propriétés
IUPAC Name |
5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164486 | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-59-4 | |
| Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Bromo-1,3,6-trimethyluracil react with nucleophiles like thiolate ions?
A1: Research suggests that 5-Bromo-1,3,6-trimethyluracil can undergo several competing reactions with thiolate ions. These include:
- Single Electron Transfer (SET): This pathway involves the transfer of an electron from the thiolate ion to 5-Bromo-1,3,6-trimethyluracil, potentially leading to radical intermediates and further reactions. []
Q2: Can you explain the concept of "electrophilic ipso-substitution" in the context of uracil derivatives like 5-Bromo-1,3,6-trimethyluracil?
A: "Ipso-substitution" refers to a reaction where a substituent on an aromatic ring is replaced by another group, with the attacking electrophile initially bonding to the same carbon atom as the leaving group. In uracil derivatives, this typically involves the C5 position, where the bromine atom is located in 5-Bromo-1,3,6-trimethyluracil. []
Q3: What happens when 5-Bromo-1,3,6-trimethyluracil reacts with potassium iodide (KI)?
A: The reaction of 5-Bromo-1,3,6-trimethyluracil with KI is a halogen exchange reaction. The bromine atom in 5-Bromo-1,3,6-trimethyluracil is replaced by an iodine atom, forming 5-Iodo-1,3,6-trimethyluracil. [], [] This reaction is driven by the higher reactivity of bromine compared to iodine in nucleophilic substitution reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















